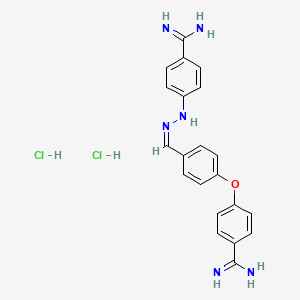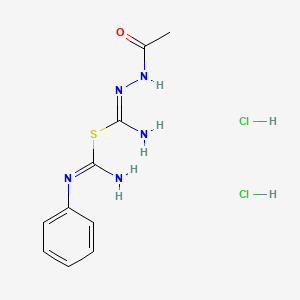
(5Z,7E)-(1S,3R,24R)-22-oxa-9,10-seco-5,7,10(19)-cholestatriene-1,3,24-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(24R)-1alpha,24-dihydroxy-22-oxavitamin D3 is a hydroxy seco-steroid that is calciol with C-22 replaced with an oxygen atom, and additional hydroxy groups at positions 1 and 24. It has a role as a metabolite. It is a triol, an ether and a hydroxy seco-steroid. It derives from a calciol.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Effects in Cancer Cells
- A study describes the synthesis of a compound related to (5Z,7E)-(1S,3R,24R)-22-oxa-9,10-seco-5,7,10(19)-cholestatriene-1,3,24-triol, which exhibited potent antiproliferative effects in various cancer cell lines without calcemic effects in vivo (Salomón et al., 2011).
Metabolite Identification and Synthesis
- Another research focused on identifying and chemically synthesizing new metabolites of vitamin D, closely related to the compound , which were produced by phagocytic cells such as monocyte-macrophages and myeloid leukemia cells (Yamada et al., 1987).
Photo-Conversion to Vitamin D Derivatives
- A study explored the synthesis and photo-conversion of similar compounds to vitamin D3-like derivatives. This study is significant for understanding the chemical pathways that might lead to medically relevant derivatives of vitamin D3 (Żmijewski et al., 2008).
Role in Cell Death Promotion
- Research on oxysterols, which are structurally related to this compound, indicated their role in promoting cell death in specific cancer cell lines. This study helps in understanding the potential therapeutic applications of such compounds (Levy et al., 2018).
Metabolism in Oxidative Stress
- A study on the metabolism of non-enzymatically derived oxysterols, related to the compound , provided insights into their metabolism and potential role in conditions like oxidative stress and bile acid biosynthesis (Griffiths et al., 2019).
Synthesis of Vitamin D Derivatives
- Research on the synthesis of vitamin D derivatives, closely related to the compound , has been conducted, highlighting the chemical pathways and methods used for creating medically important derivatives (Tsuji et al., 1989).
Biomarkers in Diabetes Mellitus
- A study identified similar compounds as biomarkers of oxidative stress in diabetes mellitus, demonstrating their potential use in diagnosing and understanding the oxidative stress-related pathologies in diabetes (Samadi et al., 2018).
Fungal Metabolism and Differentiation
- Research on Rhizoctonia solani, a fungal pathogen, identified metabolites, including compounds structurally related to the compound of interest, which are significant in understanding the fungal life cycle and potential targets for antifungal therapies (Hu et al., 2017).
Metabolism in Leukemia Cells
- A study on the metabolism of vitamin D in leukemia cells highlighted the production of metabolites closely related to this compound, which can provide insights into the role of vitamin D metabolism in cancer and potential therapeutic pathways (Imae et al., 1989).
Eigenschaften
Molekularformel |
C26H42O4 |
|---|---|
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-[(2R)-2-hydroxy-3-methylbutoxy]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C26H42O4/c1-16(2)25(29)15-30-18(4)22-10-11-23-19(7-6-12-26(22,23)5)8-9-20-13-21(27)14-24(28)17(20)3/h8-9,16,18,21-25,27-29H,3,6-7,10-15H2,1-2,4-5H3/b19-8+,20-9-/t18-,21+,22+,23-,24-,25-,26+/m0/s1 |
InChI-Schlüssel |
QBLPQGCPHVNTFS-KJWIQCNYSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OC[C@@H](C(C)C)O |
Kanonische SMILES |
CC(C)C(COC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


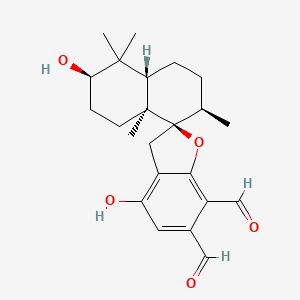

![N-[3-[1-[[2'-[[(Isopentyloxycarbonyl)amino]sulfonyl]-3-fluoro-1,1'-biphenyl-4-yl]methyl]-4-ethyl-2-propyl-1H-imidazol-5-yl]-3-oxopropyl]-N-(3-pyridyl)butyramide](/img/structure/B1242110.png)
![(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,11,13,37-heptahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1242111.png)
![1-[(2R)-2-(1,3-Benzodioxol-4-yl)heptyl]-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B1242112.png)
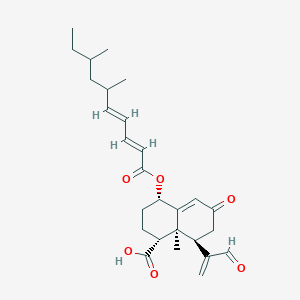

![(2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide](/img/structure/B1242115.png)
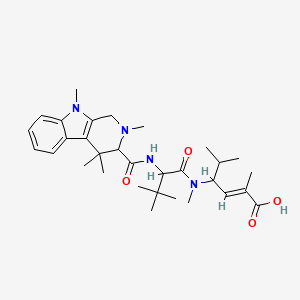


![TG(16:1(9Z)/18:0/18:0)[iso3]](/img/structure/B1242122.png)
